REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[N+:10]([O-])([OH:12])=[O:11].O>C(OC(=O)C)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:4][C:3]=1[O:8][CH3:9]
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Name
|
|
Quantity
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2.26 mol
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Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
O
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Name
|
material
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
|
To a cold (-2°), stirred solution of 285 g
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
remained between -2° and 0°
|
Type
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STIRRING
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Details
|
The reaction mixture was stirred for 5 hours at this temperature
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
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EXTRACTION
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Details
|
extracted with methylene chloride (2×1.0 L)
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Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo (475 g.)
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
gave 147.4 g
|
Type
|
CUSTOM
|
Details
|
Additional material (34.5 g.) was obtained from three scouting runs
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |